molecular formula C18H23N3O4 B4574406 Ethyl 6-(4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4574406
M. Wt: 345.4 g/mol
InChI Key: VKKKIVCNBCYEFK-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a tetrahydropyrimidine core, and an ethyl ester group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Core: This step involves the condensation of an appropriate aldehyde with urea or thiourea in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is carried out under reflux conditions to form the tetrahydropyrimidine ring.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction. This involves reacting the tetrahydropyrimidine intermediate with morpholine in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the morpholine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-(4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(4-chlorophenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-(4-fluorophenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-(4-bromophenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-(4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The combination of the morpholine ring and the tetrahydropyrimidine core also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

ethyl 4-(4-methylphenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-3-25-17(23)14-15(13-6-4-12(2)5-7-13)19-18(20-16(14)22)21-8-10-24-11-9-21/h4-7,14-15H,3,8-11H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKKIVCNBCYEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 6-(4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-(4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 6-(4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-(4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-(4-methylphenyl)-2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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